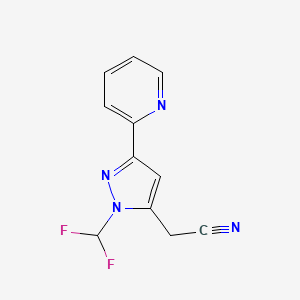

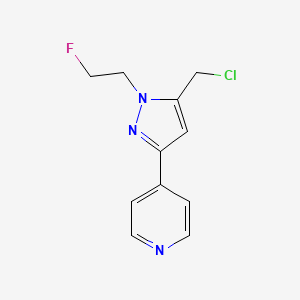

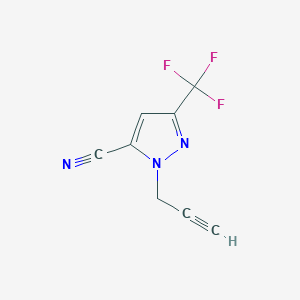

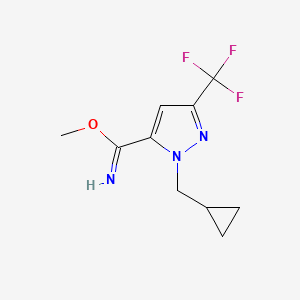

![molecular formula C8H10N4O B1480865 1-éthyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2098092-48-7](/img/structure/B1480865.png)

1-éthyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Vue d'ensemble

Description

“1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide” is a compound that belongs to the class of imidazo[1,2-b]pyrazoles . Imidazo[1,2-b]pyrazoles have attracted attention due to their diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles involves selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-b]pyrazoles include selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthèse multicomposants

Le composé sert de brique de base dans la réaction de Groebke–Blackburn–Bienaymé (réaction GBB), qui est une réaction multicomposants utilisée pour la construction rapide de divers composés N-hétérocycliques . Cette méthode est particulièrement précieuse pour la création de grandes bibliothèques de pharmacophores pour la découverte de médicaments.

Amélioration de la solubilité des médicaments

Les chercheurs ont constaté que la substitution du cycle indole par un squelette de 1H-imidazo[1,2-b]pyrazole peut améliorer considérablement la solubilité des médicaments en milieu aqueux . Cela a des implications pour l'amélioration de la biodisponibilité des produits pharmaceutiques.

Recherche sur le cancer

Les dérivés d'imidazo[1,2-b]pyrazole ont montré un potentiel en tant que composés de tête pour la synthèse de nouveaux composés multicibles. Ceux-ci peuvent interférer avec diverses voies de signalisation intracellulaire impliquées dans l'inflammation et la progression du cancer .

Potentiel de substitution diversifié

La structure du composé permet des dérivés diversement substitués, qui peuvent être obtenus par des méthodes séquentielles à un seul pot. Cette polyvalence est cruciale pour la conception de composés ayant des activités biologiques spécifiques .

Construction de la bibliothèque de pharmacophores

L'approche de synthèse facile des 1H-imidazo[1,2-b]pyrazoles permet la construction d'une bibliothèque de pharmacophores large et diversifiée. Ces bibliothèques sont essentielles pour le criblage à haut débit dans le développement de médicaments .

Développement d'isostères

Le 1H-imidazo[1,2-b]pyrazole sert d'isostère pour le groupe indolyle dans les molécules médicamenteuses. Les isostères sont utilisés pour modifier les propriétés physiques d'un composé sans altérer significativement son activité biologique .

Applications de la chimie verte

La synthèse des 1H-imidazo[1,2-b]pyrazoles peut être réalisée en utilisant les principes de la chimie verte, minimisant l'utilisation de substances dangereuses et réduisant l'impact environnemental .

Amélioration de la bibliothèque chimique

En incorporant des dérivés de 1H-imidazo[1,2-b]pyrazole dans les bibliothèques chimiques, les chercheurs peuvent améliorer la diversité et l'utilité potentielle des composés disponibles pour le criblage et le développement .

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which include 1-ethyl-1h-imidazo[1,2-b]pyrazole-6-carboxamide, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known to interact with diverse target therapeutic molecules with a wide range of binding interaction possibilities . The presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with its targets.

Biochemical Pathways

Imidazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole-containing compounds are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , suggesting that its action, efficacy, and stability may be influenced by the solvent environment.

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit spleen tyrosine kinase, an enzyme involved in signal transduction pathways . Additionally, this compound can act as a topoisomerase II catalytic inhibitor, affecting DNA replication and transcription processes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of spleen tyrosine kinase can disrupt downstream signaling pathways, affecting cell proliferation and survival . Moreover, as a topoisomerase II inhibitor, it can induce DNA damage, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as spleen tyrosine kinase and topoisomerase II, inhibiting their activity . This inhibition can lead to changes in gene expression, as the affected enzymes play crucial roles in signal transduction and DNA replication. Additionally, the compound’s structure allows it to interact with various electrophiles, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For instance, binding to plasma proteins can enhance its distribution and prolong its half-life .

Subcellular Localization

The subcellular localization of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target enzymes and proteins, optimizing its biochemical effects.

Propriétés

IUPAC Name |

1-ethylimidazo[1,2-b]pyrazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-2-11-3-4-12-7(11)5-6(10-12)8(9)13/h3-5H,2H2,1H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUDBEKSQFZARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.